1-(4-Bromo-2,5-dimethoxybenzyl)piperazine is a chemical compound classified within the piperazine family, noted for its psychoactive properties. This compound has garnered attention primarily in scientific research contexts due to its stimulant effects, which are similar to those of N-benzylpiperazine but do not induce psychedelic experiences. It is often studied for its potential therapeutic applications and pharmacological effects.
The compound's IUPAC name is 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine, and it is identified by the CAS number 1094424-37-9. It is categorized as a psychoactive drug and a research chemical, falling under the broader category of substituted piperazines. Its structural similarities with other compounds such as 2C-B and N-benzylpiperazine highlight its relevance in pharmacological studies .
The synthesis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine typically involves the reaction of 4-bromo-2,5-dimethoxybenzyl chloride with piperazine in the presence of potassium carbonate as a base. Dimethylformamide serves as a solvent, and the reaction is conducted at elevated temperatures to facilitate the formation of the desired product.
The molecular structure of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine features a piperazine ring bonded to a benzyl group that contains two methoxy groups and a bromine substituent:
The compound can undergo various chemical reactions:
The pharmacological effects of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine are primarily due to its interaction with neurotransmitter systems in the brain:
The primary application of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine lies within scientific research:
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine is a synthetic organic compound classified within the benzylpiperazine structural family. Its systematic IUPAC name is 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine, reflecting its core structural components: a piperazine ring substituted at one nitrogen atom with a 4-bromo-2,5-dimethoxybenzyl group. The molecular formula is C₁₃H₁₉BrN₂O₂, corresponding to a molecular mass of 315.21 g/mol [1] [4] [6].
This compound exhibits regioisomerism due to varying positions of bromine and methoxy substituents on the aromatic ring. Seven distinct bromodimethoxybenzylpiperazine regioisomers are theoretically possible, though mass spectrometry alone cannot differentiate them reliably due to nearly identical fragmentation patterns. Only the 2,3-dimethoxy isomers display a unique fragment ion at m/z 214/216 [5]. Spectroscopic identifiers include:
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1094424-37-9 |
Molecular Formula | C₁₃H₁₉BrN₂O₂ |
Systematic Name | 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine |
Synonyms | 4-Bromo-2,5-dimethoxybenzylpiperazine; 2C-B-BZP |
Appearance | White crystalline solid |
Solubility | Soluble in chloroform, DMSO, dichloromethane |
Storage Conditions | 2–8°C, protected from light and air |
Piperazine derivatives emerged in therapeutic applications during the mid-20th century, primarily as anthelmintics (e.g., piperazine citrate). Structural modifications led to two major subclasses: benzylpiperazines (BZPs), featuring a methylene bridge between the piperazine and aryl group, and phenylpiperazines (e.g., TFMPP, mCPP) with direct aryl-nitrogen bonds [2]. The prototypical compound 1-benzylpiperazine (BZP) was investigated for antidepressant potential but later abandoned due to stimulant side effects and abuse liability. By the 1990s, BZP re-emerged as a recreational drug, often mixed with trifluoromethylphenylpiperazine (TFMPP) to mimic MDMA’s effects [2] [9].
Against this backdrop, halogenated benzylpiperazines like 1-(4-bromo-2,5-dimethoxybenzyl)piperazine were synthesized as structural analogs. The 4-bromo-2,5-dimethoxybenzyl moiety resembles hallucinogenic phenethylamines (e.g., 2C-B), suggesting intentional design for psychoactive properties. Its appearance in forensic analyses coincides with early 2000s regulatory controls on BZP, positioning it as a "designer substitute" in recreational markets [5] [9].
Compound | Structural Class | Initial Therapeutic Investigation | Later Emergence |
---|---|---|---|
Piperazine | Parent heterocycle | Anthelmintic (1950s) | — |
1-Benzylpiperazine (BZP) | Benzylpiperazine | Antidepressant (1960s) | Recreational stimulant (1990s) |
TFMPP | Phenylpiperazine | Serotonin receptor ligand | BZP adulterant (2000s) |
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | Benzylpiperazine | Limited published data | Designer drug analog (Post-2010) |
Research on 1-(4-bromo-2,5-dimethoxybenzyl)piperazine spans two domains:
Current research aims to leverage these attributes for novel bioactive agents. For example, 1,3-benzenedisulfonyl piperazines demonstrate antiplatelet activity surpassing aspirin in in vitro models [8]. This positions halogenated benzylpiperazines as potential precursors for targeted therapeutics, contingent on rigorous structure-activity relationship (SAR) studies.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1